molecular formula C26H25N5O5S B11689485 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11689485
M. Wt: 519.6 g/mol
InChI Key: KCWGLHKLWQNVCR-JFLMPSFJSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. The final step involves the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde to form the desired product. The reaction conditions usually include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the aromatic substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups and aromatic substituents. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C26H25N5O5S

Molecular Weight

519.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5O5S/c1-34-21-12-10-18(14-23(21)36-3)25-29-30-26(31(25)19-7-5-4-6-8-19)37-16-24(33)28-27-15-17-9-11-20(32)22(13-17)35-2/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-15+

InChI Key

KCWGLHKLWQNVCR-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)OC)OC

Origin of Product

United States

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